molecular formula C4H5BF2N2O2 B3027522 (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1312693-57-4

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B3027522
CAS No.: 1312693-57-4
M. Wt: 161.91
InChI Key: UOXFJNMDWKLYQZ-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their ability to form stable five-membered cyclic esters with 1,2-diols . Boronic acids are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties .


Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .


Chemical Reactions Analysis

Boronic acids are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a coupling reaction with an organic halide .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : This compound is synthesized using various techniques. For instance, 1-alkyl-pyrazole acid, a related compound, is synthesized from 1H-pyrazole, which undergoes processes like methylation and conversion into boronic acids, yielding compounds like Pinacol 1-Methyl-1H-pyrazole-5-boronate (Zhang Yu-jua, 2013).

  • Structural Features : Structural characterization is an essential aspect, as observed in studies where silylated or germylated pyrazoleboronic acids, which are related to (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid, were characterized using NMR spectroscopy and X-ray crystallography (Durka et al., 2015).

Antifungal and Biological Activity

  • Antifungal Properties : Compounds like 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, structurally related to the compound , have been tested for antifungal activities against phytopathogenic fungi, showing moderate to excellent activities (Du et al., 2015).

Chemical Reactions and Applications

  • Reactivity in Suzuki Couplings : An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a related compound, was demonstrated for use in Suzuki couplings, highlighting the compound's reactivity and utility in organic synthesis (Mullens, 2009).

  • Role in Catalysis : Palladium-catalyzed Suzuki coupling of pyrazole triflates with arylboronic acids is another application, demonstrating the compound's versatility in catalysis and organic synthesis (Dvorak et al., 2005).

Sensing and Detection

  • Sensing Applications : Boronic acids, including derivatives like this compound, are used in sensing applications, particularly for detecting diols and strong Lewis bases (Lacina et al., 2014).

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They may pose health risks if inhaled, ingested, or come into contact with the skin or eyes . Always refer to the safety data sheet (SDS) for specific safety information.

Future Directions

Boronic acids continue to be a topic of interest in various fields of research. For example, they are being explored for use in non-enzymatic sensors for glucose monitoring applications . Additionally, new methods and reagents for the synthesis and application of boronic acids are continually being developed .

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXFJNMDWKLYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736663
Record name [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312693-57-4
Record name [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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